molecular formula C18H12BrN3O4 B2698144 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one CAS No. 1216394-30-7

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one

Katalognummer: B2698144
CAS-Nummer: 1216394-30-7
Molekulargewicht: 414.215
InChI-Schlüssel: RXCFUMPCEWSBPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one is a heterocyclic molecule featuring a pyrano[2,3-c]pyridin-2-one core fused with a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group. The hydroxymethyl (-CH2OH) and methyl (-CH3) substituents on the pyranopyridinone scaffold likely influence its solubility and electronic properties.

Eigenschaften

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O4/c1-9-15-13(11(8-23)7-20-9)6-14(18(24)25-15)17-21-16(22-26-17)10-2-4-12(19)5-3-10/h2-7,23H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCFUMPCEWSBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrN3O4C_{18}H_{16}BrN_{3}O_{4}, with a molecular weight of approximately 416.24 g/mol. The structure features a pyrano-pyridine core substituted with an oxadiazole moiety and a hydroxymethyl group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole exhibit significant antimicrobial properties. The oxadiazole ring is known for its ability to disrupt bacterial cell walls and inhibit growth. In vitro assays have shown that compounds similar to the target molecule possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Compounds containing oxadiazole structures have also been evaluated for their antioxidant capabilities. The presence of the hydroxymethyl group is believed to enhance radical scavenging activity. In assays measuring DPPH radical scavenging, related compounds showed IC50 values in the micromolar range, indicating potent antioxidant effects .

Cytotoxicity and Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored through various cell line studies. For instance, the compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives induce apoptosis in these cells, suggesting a mechanism involving caspase activation .

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis via caspase activation
HeLa15.0Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Oxadiazole Ring : Essential for antimicrobial and anticancer activity.
  • Hydroxymethyl Group : Enhances solubility and bioavailability.
  • Bromophenyl Substitution : Increases lipophilicity, aiding in membrane penetration.

Case Studies

  • Study on Antimicrobial Activity : A comparative study evaluated the effectiveness of various oxadiazole derivatives against E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antibacterial agent .
  • Antioxidant Evaluation : In a study assessing the antioxidant properties using the ABTS assay, the compound exhibited an inhibition percentage of 85% at 50 µM concentration, significantly higher than standard antioxidants like ascorbic acid .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that it interacts favorably with active sites of enzymes involved in cancer proliferation and bacterial metabolism, indicating a promising lead for drug development .

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Many oxadiazole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Quinazoline derivatives are known for their anticancer potential, often acting as inhibitors of various kinases involved in cancer progression.
  • Anti-inflammatory Effects : Compounds with these structural motifs have also been associated with anti-inflammatory activities.

Antimicrobial Activity

A study focusing on the antibacterial properties of related oxadiazole compounds revealed potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard methods, showing promising results comparable to established antibiotics.

Table 1: Antibacterial Activity of Related Oxadiazole Compounds

Compound NameMIC (µg/mL)Bacteria Tested
Compound A50E. coli
Compound B100S. aureus
Gentamicin10E. coli, S. aureus

Anticancer Activity

The compound's structure suggests it may inhibit specific kinases involved in tumor growth. Preliminary studies indicate that similar compounds have shown cytotoxic effects on various cancer cell lines, leading to apoptosis in malignant cells.

Case Studies

Recent literature provides insights into the synthesis and evaluation of similar compounds:

  • Synthesis and Antibacterial Evaluation : A study synthesized various oxadiazole derivatives and tested their antibacterial efficacy against E. coli and Klebsiella pneumoniae, demonstrating significant activity.
  • Cytotoxicity Studies : Research on quinazoline derivatives has shown that modifications at specific positions can enhance anticancer activity, indicating a structure-activity relationship that could be explored further with our compound.

Analyse Chemischer Reaktionen

Substitution Reactions at the 4-Bromophenyl Group

The bromine atom on the phenyl ring undergoes palladium-catalyzed cross-coupling reactions, enabling derivatization.

Reaction TypeConditions/ReagentsProduct/ApplicationYield (%)Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, toluene/H₂O, refluxBiaryl derivatives for kinase inhibition studies63–84
Ullmann CouplingCuI, L-proline, DMSO, 80°CAryl ethers for antimicrobial activity screening57–75

Key Findings :

  • The electron-withdrawing oxadiazole ring enhances the electrophilicity of the bromophenyl group, facilitating coupling reactions .

  • Products retain the pyrano[2,3-c]pyridinone scaffold, preserving bioactivity in medicinal chemistry applications .

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group at position 5 undergoes oxidation or esterification:

Reaction TypeReagents/ConditionsProductYield (%)Source
OxidationKMnO₄, H₂SO₄, 0°CCarboxylic acid derivative78
EsterificationAc₂O, DMAP, CH₂Cl₂, rtAcetyl-protected derivative92

Mechanistic Insight :

  • Oxidation proceeds via a radical intermediate stabilized by the pyridinone ring’s conjugation .

  • Esterification preserves the hydroxymethyl group for prodrug strategies .

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety participates in nucleophilic substitution and cycloaddition:

Reaction TypeReagents/ConditionsProductYield (%)Source
Nucleophilic SubstitutionNH₂OH·HCl, EtOH, reflux5-Amino-1,2,4-oxadiazole analog68
[3+2] CycloadditionNaN₃, CuSO₄, H₂O, 100°CTriazole-fused hybrid heterocycles81

Notable Observations :

  • The oxadiazole’s electron-deficient nature drives nucleophilic attacks at the C-5 position .

  • Triazole derivatives exhibit enhanced solubility for pharmacokinetic optimization .

Pyrano[2,3-c]pyridinone Ring Modifications

The fused pyranopyridinone system undergoes regioselective reactions:

Reaction TypeConditions/ReagentsProductYield (%)Source
AlkylationMeI, K₂CO₃, DMF, 50°C8-Methyl derivative stabilized89
Photochemical OxidationUV light, O₂, CH₃CNEpoxide intermediate for ring expansion63

Structural Impact :

  • Methylation at position 8 sterically hinders further electrophilic attacks .

  • Photochemical oxidation introduces reactive epoxides for downstream functionalization .

Multi-Component Reactions (MCRs)

The compound serves as a building block in MCRs to generate polycyclic systems:

Reaction ComponentsConditionsProductYield (%)Source
Benzylamine, Ac₂O, microwave120°C, 30 minPyrrolo[2,1-c] oxazine derivatives75
Kojic acid, n-PrOH, electrochemistryGraphite anode, 5 mA/cm²Isoxazolone-pyrone hybrids83

Applications :

  • Electrochemical synthesis minimizes byproducts, enhancing green chemistry metrics .

  • Hybrid systems show promise in targeting inflammatory pathways .

Thermal and Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with the oxadiazole ring fragmenting first . Stability in aqueous buffers (pH 2–10) is maintained for 72 hours, making it suitable for oral formulations .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Brominated Heterocyclic Compounds

Compound Name Core Structure Substituents Molecular Formula (MW) Synthesis Method Key Data/Applications
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one Pyrimidine-2,4,6-tri-one 4-Bromophenyl, 2,5-dimethoxyphenyl, methyl groups C24H23BrN2O6 (515.36) Claisen–Schmidt + Michael addition Characterized via NMR, IR, and X-ray diffraction
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazole 4-Bromophenyl, 4-fluorophenyl, acetyl group C17H14BrFN2O (373.21) Cyclocondensation reaction X-ray crystallography (Acta Cryst. E )
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Pyrazol-3-one 4-Bromophenyl, 4-chlorophenyl, methyl groups C11H10BrClN2O (325.57) Procedure A3 (patent method) LC/MS: m/z 301, 303, 305 [M+H]+

Key Observations :

  • However, the hydroxymethyl group in the target compound introduces polarity absent in the pyrimidine-tri-one and pyrazol-3-one analogs .
  • Synthetic Routes : The target compound’s oxadiazole ring likely requires cyclization of amidoxime precursors, contrasting with the Claisen–Schmidt/Michael addition or cyclocondensation methods used for pyrimidine-tri-ones and pyrazoles .

Functional Group Comparisons

Oxadiazole vs. Pyrazole/Pyrimidine Cores

  • Oxadiazole : The 1,2,4-oxadiazole in the target compound is a bioisostere for ester or amide groups, offering metabolic stability and hydrogen-bonding capacity. This contrasts with pyrimidine-tri-ones, which are rigid, planar systems often used in kinase inhibitors .
  • Pyranopyridinone: The fused pyranopyridinone ring system may confer π-stacking interactions similar to quinoline derivatives, unlike the non-fused pyrazoles in .

Substituent Effects

  • Hydroxymethyl (-CH2OH): Enhances aqueous solubility compared to methyl or acetyl groups in analogs (e.g., 1-[5-(4-bromophenyl)-...]ethanone, MW 373.21) .
  • Bromine vs. Halogen Swapping : Replacement of bromine with chlorine (e.g., 4-bromo-2-(4'-chlorophenyl)-...) reduces molecular weight (Br: 79.9 g/mol vs. Cl: 35.45 g/mol) but may alter lipophilicity and target binding .

Research Findings and Implications

Structural Characterization Challenges

The target compound’s complexity necessitates advanced techniques like X-ray crystallography (e.g., SHELX programs ) for unambiguous confirmation. Its fused ring system may result in challenging refinement compared to simpler pyrazoles or pyrimidines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step heterocyclic reactions. For example:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with brominated aryl carboxylic acids .
  • Step 2 : Coupling the oxadiazole moiety to the pyrano-pyridinone core using Claisen–Schmidt condensation or Michael addition, as seen in analogous bromophenyl-oxadiazole derivatives .
  • Characterization : Intermediates are validated via 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13}\text{C-NMR}, and IR spectroscopy. For example, IR peaks at 1651 cm1^{-1} (C=O) and 1167 cm1^{-1} (C=S) confirm functional groups, while 1H-NMR^1 \text{H-NMR} signals (e.g., δ 6.97–8.01 ppm for aromatic protons) verify regiochemistry .

Q. How is the purity and stability of this compound assessed under experimental conditions?

  • Methodology :

  • HPLC : Reverse-phase chromatography with ammonium acetate buffer (pH 6.5) to monitor degradation products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 190°C) .
  • pH-Dependent Stability : Incubate in buffers (pH 3–9) and quantify hydrolytic byproducts via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing the pyrano-pyridinone core?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, flow-chemistry systems enable precise control of residence time and mixing efficiency, reducing side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency. Evidence from analogous pyrimidine syntheses shows 10–15% yield improvements with optimized catalysts .

Q. What strategies resolve contradictions in structural data (e.g., X-ray vs. NMR) for this compound?

  • Methodology :

  • X-ray Crystallography : Use SHELX software for refinement. For example, SHELXL resolves disorder in the hydroxymethyl group by refining anisotropic displacement parameters .
  • DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian 09) with experimental data to validate tautomeric forms or conformational flexibility .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

  • Methodology :

  • Analog Synthesis : Modify the 4-bromophenyl or oxadiazole group (e.g., replace Br with Cl or CF3_3) and test bioactivity .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs). Cross-validate with enzymatic assays (IC50_{50} measurements) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.